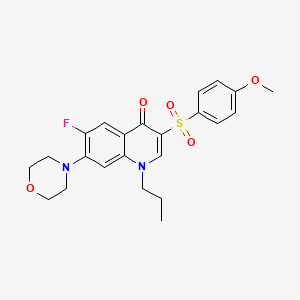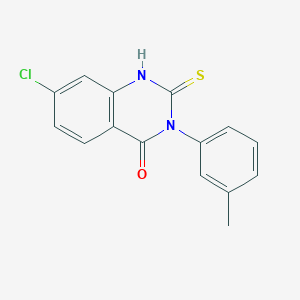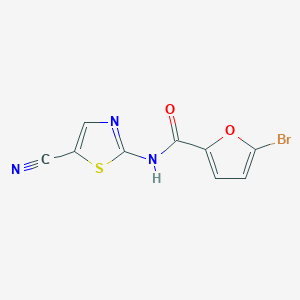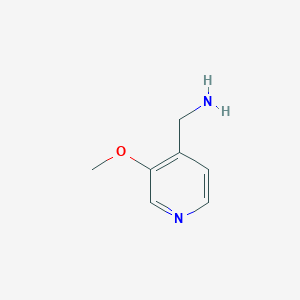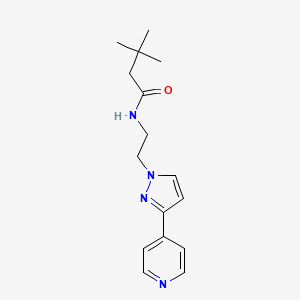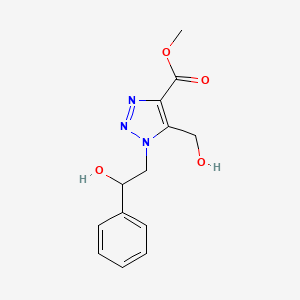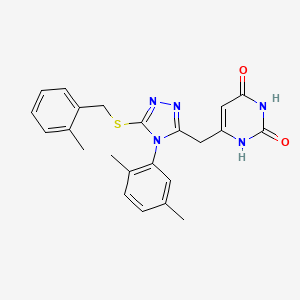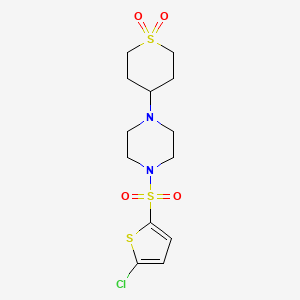
3-Bromo-6,7-difluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6,7-difluoroquinoline is a chemical compound with the CAS Number: 1841081-70-6 . It has a molecular weight of 244.04 and its IUPAC name is 3-bromo-6,7-difluoroquinoline . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-Bromo-6,7-difluoroquinoline is 1S/C9H4BrF2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Bromo-6,7-difluoroquinoline is a solid substance . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Ligand Formation
3-Bromo-6,7-difluoroquinoline serves as a precursor in the synthesis of various chemical compounds through chemical reactions such as the Friedländer synthesis. For instance, it has been used in the formation of novel chelating ligands by undergoing the Friedländer condensation with enolizable ketones to afford bidentate and tridentate 6-bromoquinoline derivatives. These derivatives demonstrate significant potential in forming biquinolines or being converted into alkynyl derivatives under specific conditions, showing unusually high emission quantum yields for 6,6'-biquinolines (Hu, Zhang, & Thummel, 2003).
Antitumor Activity
Research into 3-Bromo-6,7-difluoroquinoline derivatives has explored their potential in antitumor applications. A method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines, which are analogs of the antitumor alkaloid luotonin A, has been developed. These compounds retain antitumor activity by inducing apoptosis in cultured tumor cells and inhibiting DNA-topoisomerase I (Golubev et al., 2010).
Photolabile Protecting Groups
Brominated derivatives of quinoline, such as 3-Bromo-6,7-difluoroquinoline, have been explored for their utility as photolabile protecting groups in synthetic chemistry. These compounds exhibit a greater single-photon quantum efficiency compared to other photolabile groups and have shown potential for multiphoton-induced photolysis, making them suitable for use in vivo due to their increased solubility and low fluorescence characteristics. This application is particularly relevant in the controlled release of biological messengers (Fedoryak & Dore, 2002).
Antibacterial Activities
The potential antibacterial activity of 3-Bromo-6,7-difluoroquinoline derivatives has been investigated, with studies indicating their efficacy against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These compounds, synthesized through Chan–Lam coupling, exhibit varying yields and antibacterial activities based on the solvents and conditions used in their synthesis. Their molecular docking studies have highlighted the structural features critical to their activity, suggesting a promising avenue for the development of new antibacterial agents (Arshad et al., 2022).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-bromo-6,7-difluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKICKXMXHFBARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7-difluoroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)
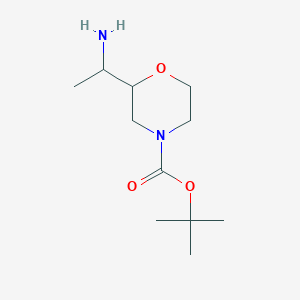
![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)
